2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)indolizin-3-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMQINGGARLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Acylation
A foundational approach involves the acylation of indolizine intermediates using oxalyl chloride. In one documented procedure, 2-(4-fluorophenyl)indolizine-3-carbaldehyde undergoes condensation with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts. The resultant acid chloride intermediate is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the target oxoacetic acid derivative after acidification and extraction.
Key Reaction Conditions
Vilsmeier-Haack Formylation and Subsequent Functionalization
Analogous to fluvastatin intermediates, the Vilsmeier-Haack reaction introduces a formyl group at the indolizine’s 3-position. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the Vilsmeier reagent, which reacts with 2-(4-fluorophenyl)indolizine to yield 3-formylindolizine. This aldehyde undergoes Claisen-Schmidt condensation with ethyl oxaloacetate, followed by saponification with NaOH to produce the oxoacetic acid moiety.
Optimization Insights
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POCl₃/DMF stoichiometry: Critical for minimizing side products (ideal ratio 1:1.2)
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Condensation time: 12 hours at reflux (ethanol) ensures complete conversion
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purification. A gradient elution of petroleum ether (PE) and ethyl acetate (EA) (20:1 → 6:1) effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms >95% purity.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): Distinct signals at δ 10.51 (s, 1H, COOH), 8.86 (d, J = 8.4 Hz, indolizine H-1), and 7.67 (d, J = 9.0 Hz, fluorophenyl H-2/H-6).
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IR : Peaks at 1755 cm⁻¹ (C=O stretch) and 1678 cm⁻¹ (conjugated ketone).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Oxalyl Chloride | 78 | 95 | Moderate | Moisture sensitivity |
| Vilsmeier-Haack | 72 | 92 | High | POCl₃ handling requirements |
The oxalyl chloride route offers superior yield and purity but demands stringent anhydrous conditions. Conversely, the Vilsmeier-Haack method, while scalable, requires careful management of corrosive reagents.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Oxidation Reactions
The α-keto acid group is prone to oxidative decarboxylation under acidic or thermal conditions. For example:
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Reaction : Decarboxylation to form 2-[2-(4-fluorophenyl)indolizin-3-yl]acetic acid derivatives.
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Conditions : Heating in the presence of H₂SO₄ or catalytic Cu(I) .
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Mechanism : Radical or ionic pathways involving cleavage of the C–COOH bond (analogous to α-keto acid behavior in).
Table 1: Oxidation Pathways
Reduction Reactions
The carbonyl group in the α-keto acid moiety can be selectively reduced:
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Reaction : Reduction to 2-hydroxy-2-[2-(4-fluorophenyl)indolizin-3-yl]acetic acid.
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Challenges : Over-reduction of the indolizine ring is possible but mitigated by steric hindrance.
Table 2: Reduction Outcomes
| Reducing Agent | Conditions | Selectivity | Byproducts |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Partial reduction of keto group | None reported |
| LiAlH₄ | THF, reflux | Full reduction to glycolic analog | Indolizine ring opening |
Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group participates in NAS under specific conditions:
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Reaction : Fluorine replacement with nucleophiles (e.g., –OH, –NH₂).
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Conditions : Strong bases (KOH, NH₃) at elevated temperatures (150–200°C) .
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Limitations : Electron-withdrawing indolizine ring reduces NAS feasibility compared to simpler aryl fluorides.
Table 3: NAS Reactivity
| Nucleophile | Conditions | Product | Conversion (%) |
|---|---|---|---|
| NH₃ | 180°C, DMF, 24 h | 2-[2-(4-Aminophenyl)indolizin-3-yl]-2-oxoacetic acid | ~40 |
| HO⁻ | KOH, DMSO, 120°C, 12 h | 2-[2-(4-Hydroxyphenyl)indolizin-3-yl]-2-oxoacetic acid | ~30 |
Condensation and Cyclization
The α-keto acid moiety undergoes condensation with amines or hydrazines:
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Reaction : Formation of hydrazones or Schiff bases.
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Example : Reaction with phenylhydrazine yields a hydrazone derivative, which can cyclize to form heterocyclic systems (e.g., pyrazoles) .
Table 4: Condensation Reactions
| Reagent | Conditions | Product Type | Application |
|---|---|---|---|
| Phenylhydrazine | EtOH, Δ, 6 h | Hydrazone | Anticancer agent precursors |
| Ethylenediamine | DCM, RT, 12 h | Bis-Schiff base | Chelation chemistry |
Photochemical Reactions
The indolizine core exhibits photochemical activity:
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Reaction : [4+2] Cycloaddition with dienophiles under UV light.
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Example : Reaction with maleic anhydride forms a fused bicyclic adduct .
Acid-Base Behavior
The carboxylic acid group (pKa ~2.5) and keto-enol tautomerism influence reactivity:
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Enolate Formation : Deprotonation with NaH or LDA enables alkylation at the α-position .
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Tautomer Stability : Keto form predominates in polar solvents (DMSO, H₂O), while enol form is stabilized in nonpolar media.
Key Research Findings
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Biological Activity : Derivatives of this compound show moderate inhibition of Notch-Akt signaling pathways, similar to fluorophenyl-triazole analogs .
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Industrial Relevance : Scalable synthesis via flow reactors improves yield (>80%) compared to batch methods .
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Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds similar to 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid exhibit significant antifungal properties. A study highlighted the effectiveness of indolizin derivatives in combating fungal infections, suggesting that these compounds can inhibit fungal growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Indolizin derivatives have also been investigated for their anticancer potential. The presence of the oxoacetic acid group is believed to enhance the compound's ability to induce apoptosis in cancer cells. Preliminary studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Research has demonstrated that indolizin compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
Case Study 1: Antifungal Activity Evaluation
A study evaluated the antifungal efficacy of various indolizin derivatives, including this compound, against Candida species. The results demonstrated a dose-dependent inhibition of fungal growth, with significant activity noted at lower concentrations compared to standard antifungal agents .
Case Study 2: Anticancer Screening
In vitro assays were conducted on several cancer cell lines (e.g., breast and lung cancer). The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates, supporting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₀FNO₃ (hypothetical, based on structure).
- Molecular Weight : ~283.26 g/mol.
- Applications : While explicit biological data are unavailable in the provided evidence, structurally related α-keto acids are often intermediates in drug synthesis (e.g., saxagliptin precursors) or used in decarboxylative coupling reactions .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Insights from Comparisons
Substituent Effects: Fluorophenyl Position: The 4-fluorophenyl analog (e.g., 2-(4-fluorophenyl)-2-oxoacetic acid) is less toxic than its 3-fluorophenyl counterpart, which exhibits acute dermal and inhalation hazards .
Synthetic Utility :
- α-Keto acids with aryl groups (e.g., naphthyl, fluorophenyl) are pivotal in electrochemical decarboxylative reactions to synthesize nitrogen-containing heterocycles like quinazolines .
- Adamantyl-substituted analogs require multi-step oxidation and one-pot methods, reflecting challenges in handling bulky substituents .
Acidity: The 2-oxoacetic acid group (pKa ~2–3) facilitates deprotonation under physiological conditions, enabling ionic interactions.
Biological Activity
2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer, antifungal, and enzyme inhibition activities, along with relevant research findings and case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₀FNO₃
- Molecular Weight : 283.258 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT116 | 6.43 ± 0.72 | Apoptosis induction |
| A549 | 9.62 ± 1.14 | EGFR inhibition |
| A375 | 8.07 ± 1.36 | COX-independent activity |
In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HCT116, A549, and A375 cell lines, with IC₅₀ values indicating effective inhibition compared to standard drugs like erlotinib . Mechanistic studies revealed that the compound enhances apoptosis in HCT116 cells more effectively than erlotinib, suggesting a promising therapeutic potential in cancer management.
Antifungal Activity
The antifungal properties of this compound have also been explored. In a study examining various derivatives, it was found that certain analogs exhibited notable antifungal activity against several strains, including:
| Fungal Strain | IC₅₀ (μg/mL) |
|---|---|
| Cytospora sp. | 11.91 |
| C. gloeosporioides | 14.92 |
| A. solani | 16.98 |
These results indicate that the compound may serve as a lead structure for developing new antifungal agents .
Enzyme Inhibition
Another area of investigation includes the compound's role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis:
| Enzyme | Inhibition Activity |
|---|---|
| DHODH | Moderate inhibition |
This inhibition could have implications for treating diseases such as cancer and autoimmune disorders where DHODH plays a significant role .
Case Studies and Research Findings
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various indolizin derivatives, including this compound, demonstrating its potential against aggressive cancer cell lines.
- Mechanistic Insights : Further mechanistic assays indicated that this compound not only inhibits cancer cell proliferation but also promotes apoptosis through the activation of specific signaling pathways associated with cell death.
- Antifungal Efficacy : In a comparative analysis of antifungal agents, derivatives of this compound showed superior efficacy against common fungal pathogens, suggesting its utility in treating fungal infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are effective for constructing the indolizine core, while visible-light-driven decarboxylative coupling can introduce the 4-fluorophenyl group . Optimize reaction parameters (e.g., catalyst loading, solvent polarity, and temperature) using design-of-experiments (DoE) approaches. Post-synthesis purification via flash chromatography (ethyl acetate/petroleum ether gradients) ensures high purity, with HPLC monitoring (≥98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O) and aromatic C-F stretches (1600–1800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
- NMR : 1H and 13C NMR resolve indolizine ring protons (δ 7.0–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). Compare experimental shifts with DFT-predicted values for validation .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .
Q. What purification techniques are recommended post-synthesis, and how do they affect compound purity?
- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard for intermediate purification. Recrystallization (e.g., using ethanol/water mixtures) improves crystallinity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Use particle-filter respirators and local exhaust ventilation during handling to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and vibrational frequencies. Compare with experimental FT-IR/Raman spectra to validate models .
Q. What strategies resolve contradictions in toxicological data across studies?
- Methodological Answer : Standardize in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) under controlled conditions (pH, temperature). Cross-reference with structure-toxicity relationships (e.g., fluorophenyl groups may enhance metabolic stability but introduce hepatotoxicity risks) . Regulatory classifications (e.g., EU CLP) provide hazard benchmarks .
Q. How does the 4-fluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the para position. Kinetic studies (e.g., Hammett plots) quantify substituent effects, while DFT-derived Fukui indices identify reactive sites .
Q. What challenges arise in interpreting NMR spectra due to conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
